BenchChemオンラインストアへようこそ!

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide

Carboxylesterase 2 inhibition CES2 potency Benzothiazole SAR

N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide (CAS 942002-80-4, molecular formula C15H12N2O2S, MW 284.3) is a synthetic benzothiazole-phenoxyacetamide hybrid small molecule. This compound has been characterized as a potent and highly selective inhibitor of human carboxylesterase 2 (CES2/CE2), with its biological activity profile curated in the ChEMBL and BindingDB databases (ChEMBL ID: CHEMBL3774603; BindingDB ID: BDBM50154561).

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 942002-80-4
Cat. No. B2933806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide
CAS942002-80-4
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C15H12N2O2S/c18-15(9-19-12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-20-14/h1-8,10H,9H2,(H,17,18)
InChIKeyAAAFCENGELOZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide (CAS 942002-80-4): Procurement-Ready Carboxylesterase 2 Inhibitor with Validated Isozyme Selectivity


N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide (CAS 942002-80-4, molecular formula C15H12N2O2S, MW 284.3) is a synthetic benzothiazole-phenoxyacetamide hybrid small molecule . This compound has been characterized as a potent and highly selective inhibitor of human carboxylesterase 2 (CES2/CE2), with its biological activity profile curated in the ChEMBL and BindingDB databases (ChEMBL ID: CHEMBL3774603; BindingDB ID: BDBM50154561) [1]. The compound is commercially available for research use at ≥95% purity from specialty chemical suppliers . Unlike broadly profiled benzothiazole derivatives that exhibit polypharmacology across kinase, COX, and antimicrobial targets, this compound's documented selectivity window for CES2 over the closely related hepatic isozyme CES1 (carboxylesterase 1) makes it a focused tool for drug metabolism studies, prodrug activation research, and CES2-targeted inhibitor development programs [1][2].

Why Benzothiazole-Phenoxyacetamide Analogs Cannot Be Interchanged for CES2-Selective Applications: The Case for CAS 942002-80-4


Benzothiazole derivatives containing the 2-phenoxyacetamide motif are a structurally diverse class with documented activity against multiple targets including COX-2, BCR-ABL1 kinase, FAAH, and bacterial DprE1 [1][2]. Within the specific sub-family of benzothiazole-phenoxyacetamide CES inhibitors, positional isomerism and subtle ring substitution produce extreme divergence in both absolute potency and isozyme selectivity [3]. The 2-yl, 5-yl, and 6-yl benzothiazole attachment points orient the phenoxyacetamide side chain into different vectors within the CES2 active site, profoundly affecting the compound's ability to discriminate between CES2 and the structurally homologous CES1 enzyme. This means a procurement decision based solely on the benzothiazole-phenoxyacetamide scaffold class—without reference to the specific positional isomer and its validated selectivity data—risks selecting a compound orders of magnitude less potent or entirely non-selective for the intended target [3][4].

Quantitative Differentiation Evidence for N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide (942002-80-4) vs. Closest Analogs


CES2 Inhibitory Potency: 200–280-Fold Superior to Structurally Related Benzothiazole Analogs in the Same Assay System

N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide (BDBM50154561/CHEMBL3774603) inhibits human CES2 with an IC50 of 20 nM in human liver microsomes using fluorescein diacetate (FD) as the probe substrate. Two comparator benzothiazole derivatives from the same Dalian Institute screening panel—CHEMBL1271483 (BDBM50058817) and CHEMBL3775118 (BDBM50154560)—showed IC50 values of 5,610 nM and 3,990 nM, respectively, under identical assay conditions (10 min preincubation, FD substrate, LC-UV detection) [1][2]. The target compound is thus 200-fold more potent than CHEMBL3775118 and 280-fold more potent than CHEMBL1271483. This potency advantage is not incremental but transformative, placing the compound in the low-nanomolar inhibitor range versus the low-micromolar range of its closest in-class comparators.

Carboxylesterase 2 inhibition CES2 potency Benzothiazole SAR Enzyme inhibition assay

CES2/CES1 Isozyme Selectivity: ~1,020-Fold Window vs. ~4–6-Fold for Closest Benzothiazole Comparators

CES1 is the predominant hepatic carboxylesterase responsible for hydrolysis of numerous ester drugs; unintended CES1 inhibition by a CES2-targeted probe introduces significant experimental confounding [1]. N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide achieves a CES2/CES1 selectivity ratio of approximately 1,020-fold (CES2 IC50 = 20 nM / CES1 IC50 = 20,400 nM) [2]. In contrast, the comparator benzothiazole derivatives from the identical screening panel show selectivity ratios of merely ~4-fold (CHEMBL1271483: 22,400/5,610) and ~6.3-fold (CHEMBL3775118: 25,100/3,990) [3]. The ~160–255-fold selectivity advantage is driven by the target compound retaining high CES2 potency while maintaining CES1 inhibition at a level (IC50 = 20.4 μM) comparable to the comparators' CES1 values (22.4–25.1 μM), demonstrating that the selectivity gain arises from enhanced CES2 recognition rather than reduced CES1 binding.

Isozyme selectivity CES2 vs CES1 Carboxylesterase selectivity Off-target profiling

Competitive Binding Affinity: Ki of 42 nM Confirms Reversible Active-Site Engagement with Defined Mechanism

Beyond potency, the mechanism of inhibition determines compound utility for kinetic and structural studies. N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide acts as a competitive inhibitor of CES2 with a Ki of 42 nM, as determined by competitive inhibition experiments in human liver microsomes using fluorescein diacetate as the substrate [1]. For context, the widely used reference CES2 inhibitor loperamide has a reported Ki of approximately 1,500 nM (1.5 μM) for CES2 . The target compound's Ki is thus approximately 36-fold lower (tighter binding). A competitive mechanism with a well-defined Ki enables reliable calculation of target occupancy at given concentrations, which is essential for dose-response study design and for distinguishing CES2-mediated from CES1-mediated hydrolysis in prodrug activation experiments such as irinotecan (CPT-11) conversion to SN-38 [2].

Enzyme kinetics Competitive inhibition Binding affinity Mechanism of action

Positional Isomerism as a Key Selectivity Driver: 5-yl Benzothiazole Substitution vs. 2-yl and 6-yl Analogs

The benzothiazole ring attachment position is a critical determinant of biological target profile within the phenoxyacetamide series. The 5-yl substitution pattern present in N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide directs the phenoxyacetamide side chain toward a vector that favors high-affinity CES2 binding (~1,020-fold selectivity) [1]. In contrast, the 6-yl positional isomer series (exemplified by N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives) has been independently characterized as BCR-ABL1 kinase inhibitors with anti-leukemic activity (lead compound 10m: K562 cell IC50 = 0.98 μM) [2]. Meanwhile, the 2-yl substituted benzothiazole-phenoxyacetamide series has been pursued primarily for COX-2 inhibition and analgesic/anti-inflammatory applications [3]. Although direct CES profiling data for the 2-yl and 6-yl analogs in the same CES assay system are not available, the divergence in primary pharmacological targets across positional isomers underscores that the 5-yl attachment geometry is uniquely associated with the high-selectivity CES2 inhibition phenotype, while 6-yl substitution favors kinase inhibition and 2-yl substitution favors COX-2 activity.

Positional isomerism Structure-activity relationship Benzothiazole substitution Scaffold differentiation

Commercial Availability at Defined Purity: Ready-to-Use Research Grade vs. Custom Synthesis Requirements

N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide (CAS 942002-80-4) is stocked by commercial suppliers at ≥95% purity (Catalog Number CM930195), enabling immediate procurement without custom synthesis lead times . The compound's CAS registry number, SMILES string (O=C(COc1ccccc1)Nc1ccc2scnc2c1), and molecular identity are unambiguously defined. In contrast, several closely related analogs—such as N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyacetamide (CAS 327073-18-7) and N-(2-aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (CAS 1706450-75-0)—lack publicly available CES inhibition profiling data and are not characterized for CES2/CES1 selectivity . Purchasing an unprofiled analog on the basis of structural similarity alone introduces the risk of acquiring a compound with unknown or absent target activity, negating the experimental rationale for its use.

Compound procurement Research chemical Commercial availability Purity specification

Validated Application Scenarios for N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide (942002-80-4) Based on Quantitative Differentiation Evidence


CES2-Selective Probe for Irinotecan (CPT-11) Prodrug Activation and Toxicity Amelioration Studies

CES2 is the primary enzyme responsible for hydrolytic activation of the anticancer prodrug irinotecan (CPT-11) to its active metabolite SN-38 in intestinal and tumor tissues, and this activation is directly linked to dose-limiting delayed diarrhea [1]. N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide, with its CES2 IC50 of 20 nM and >1,000-fold selectivity over CES1, provides a precisely targeted tool for dissecting the CES2-specific contribution to irinotecan bioactivation in human liver and intestinal microsome preparations. The competitive mechanism (Ki = 42 nM) allows quantitative prediction of SN-38 formation suppression at defined inhibitor concentrations. Its 200–280-fold potency advantage over other benzothiazole CES inhibitors and 36-fold tighter binding versus loperamide mean that CES2 saturation can be achieved at nanomolar concentrations where off-target effects on CES1 (implicated in cholesteryl ester metabolism) are negligible [2].

Isozyme-Specific Reference Standard for CES2 vs. CES1 Fluorescent Probe Assay Calibration

Fluorescein diacetate (FD) and 2-(2-benzoyl-3-methoxyphenyl)benzothiazole (BMBT) are established probe substrates for CES2 and CES1 activity determination, respectively, in human liver microsome-based assays [1]. N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide—having been characterized in exactly this dual-probe assay system at the Dalian Institute of Chemical Physics—can serve as a calibration-standard selective CES2 inhibitor for validating new CES2/CES1 selectivity assay platforms. The compound's selectivity ratio of ~1,020-fold (vs. ~4–6.3-fold for comparators) provides a wide dynamic range for establishing assay Z'-factor and signal-to-background parameters. This application is directly supported by the compound's competitive inhibition mechanism and the availability of well-defined IC50 and Ki values from the same experimental system that would be used for assay validation [2].

Structure-Activity Relationship (SAR) Benchmark for 5-yl Benzothiazole-Phenoxyacetamide Lead Optimization

The quantitative gap between N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide (CES2 IC50 = 20 nM) and comparators CHEMBL1271483 (5,610 nM) and CHEMBL3775118 (3,990 nM) in the same assay panel identifies the 5-yl unsubstituted benzothiazole core as a privileged scaffold for CES2 potency and selectivity [1]. Medicinal chemistry programs targeting CES2 can use this compound as a reference benchmark for evaluating the impact of substituent modifications at the benzothiazole 2-position, phenoxy ring, or acetamide linker on CES2 potency and CES1 counter-screening. Furthermore, the demonstrated target-switching across positional isomers—5-yl → CES2, 6-yl → BCR-ABL1 kinase, 2-yl → COX-2 [2][3]—provides a rational basis for scaffold-hopping strategies and emphasizes the procurement importance of the 5-yl isomer specifically for CES2-focused SAR campaigns.

Drug-Drug Interaction (DDI) Risk Assessment for CES2-Metabolized Ester Prodrugs and Xenobiotics

CES2 is expressed in human intestine and liver and metabolizes numerous ester-containing drugs including aspirin, oseltamivir, and prasugrel, as well as environmental xenobiotics [1]. Co-administered drugs that inhibit CES2 can alter the pharmacokinetics of these agents. N-(Benzo[d]thiazol-5-yl)-2-phenoxyacetamide, as a high-potency (IC50 = 20 nM), high-selectivity CES2 inhibitor, is suitable as a positive control inhibitor in human liver microsome and intestinal microsome DDI screening panels. Its CES1-sparing profile (IC50 = 20.4 μM) ensures that observed metabolic inhibition can be unambiguously attributed to CES2 rather than the more abundant CES1 isozyme—a critical distinction that cannot be made with non-selective esterase inhibitors [2].

Quote Request

Request a Quote for N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.